molecular formula C10H12BrNO B1525937 2-Bromo-5-(cyclopentyloxy)pyridine CAS No. 1144110-16-6

2-Bromo-5-(cyclopentyloxy)pyridine

Cat. No. B1525937
CAS RN: 1144110-16-6
M. Wt: 242.11 g/mol
InChI Key: GLNJFNGTQMVZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It has applications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(cyclopentyloxy)pyridine is 1S/C10H12BrN/c11-10-6-5-9 (7-12-10)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates that the molecule consists of a pyridine ring with bromine and cyclopentyloxy substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(cyclopentyloxy)pyridine are not extensively detailed in the search results. It is known that the compound has a molecular weight of 242.11 g/mol .

Scientific Research Applications

Spectroscopic and Optical Studies

Studies on similar bromopyridine derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have involved spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Such studies help in understanding the structural and electronic properties of these compounds, which can be crucial in various scientific applications (Vural & Kara, 2017).

Synthesis of Novel Derivatives

Research has shown the use of bromopyridine compounds in the synthesis of novel pyridine derivatives via methods like the Suzuki cross-coupling reaction. These derivatives have potential applications in various fields including material science and pharmaceuticals (Ahmad et al., 2017).

Antiviral Activity

Bromopyridine derivatives have been studied for their potential antiviral activity. For example, certain bromopyridine compounds have shown inhibitory activity against retroviruses, highlighting their potential use in antiviral drug development (Hocková et al., 2003).

Generation of Acid Sites on Silica Surfaces

Research involving pyridine adsorption on silica surfaces doped with various cations, including bromopyridine compounds, has been conducted to study the generation of acidic sites. These findings are significant in the field of catalysis and material science (Connell & Dumesic, 1987).

Luminescent Properties and Catalysis

Bromopyridine derivatives have been used in the synthesis of luminescent compounds and in catalysis. Studies have shown their application in reactions like oxidation/Suzuki coupling, demonstrating their utility in organic synthesis and material science (Xu et al., 2014).

properties

IUPAC Name

2-bromo-5-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNJFNGTQMVZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728005
Record name 2-Bromo-5-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(cyclopentyloxy)pyridine

CAS RN

1144110-16-6
Record name 2-Bromo-5-(cyclopentyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144110-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-hydroxypyridine (3 mmol) is dissolved in DMF (10 ml) and NaH (1.4 eq., 60% suspension in liquid paraffin) is added. After 30 min cyclopentyl iodide (2.2 eq.) is added and the reaction solution is stirred 3 days at 120° C. The reaction solution is pored into water and extracted with methyl-tert.-butyl ether. The combined organic layers are dried over MgSO4 and the solvent is removed in vacuo. 2-Bromo-5-cyclopentyloxy-pyridine is obtained after column chromatography (heptane/ethylacetate) as yellow oil in a yield of 45%; HPLC (method C): 2.08 min; LC-MS (method A): 2.05 min, 241.95 (M+H+).
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(cyclopentyloxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(cyclopentyloxy)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(cyclopentyloxy)pyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-(cyclopentyloxy)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-(cyclopentyloxy)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(cyclopentyloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.